2-[1-(2-chlorobenzoyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
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Overview
Description
2-[1-(2-chlorobenzoyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-chlorobenzoyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol can be achieved through multiple synthetic routes. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-hydroxyacetophenone in the presence of a base to form an intermediate. This intermediate is then reacted with pyridine-3-carbaldehyde and hydrazine hydrate under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-chlorobenzoyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[1-(2-chlorobenzoyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-chlorobenzoyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)(2-hydroxyphenyl)methanone
- (2-Chlorophenyl)(4-hydroxyphenyl)methanone
- 2-Hydroxy-2,3,5-trichlorobenzophenone
Uniqueness
2-[1-(2-chlorobenzoyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
(2-chlorophenyl)-[3-(2-hydroxyphenyl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-17-9-3-1-7-15(17)21(27)25-19(16-8-2-4-10-20(16)26)12-18(24-25)14-6-5-11-23-13-14/h1-11,13,19,26H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVQHLGWAVODTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CN=CC=C2)C(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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